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Compound of Interest

Compound Name:
1H,2H,3H-pyrrolo[2,3-b]pyridin-5-

olhydrochloride

Cat. No.: B15307522

Get Quote

Executive Summary
5-Hydroxy-7-azaindoline hydrochloride represents a critical scaffold in medicinal chemistry,

particularly in the development of kinase inhibitors (e.g., VEGFR, BCL-2 targets). Its structural

complexity—combining a phenolic hydroxyl group, a reduced pyrrolopyridine core (indoline),

and a hydrochloride salt counterion—creates a unique infrared (IR) spectral fingerprint.

This guide provides a technical comparison of this compound against its structural analogues:

the aromatic parent (7-azaindole) and the free base (5-hydroxy-7-azaindoline). By analyzing

these differences, researchers can validate synthesis outcomes and assess salt formation

efficiency.

Structural & Spectral Logic (The "Why" Behind the
Peaks)
To accurately interpret the IR spectrum of 5-hydroxy-7-azaindoline hydrochloride, one must

deconstruct its features relative to the standard 7-azaindole core.
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A. The Indoline Effect (Saturation)
Unlike 7-azaindole (aromatic), the 7-azaindoline core is a 2,3-dihydro derivative.

Spectral Impact: The loss of the C2=C3 double bond removes specific aromatic ring

stretches typically found around 1550 cm⁻¹. Crucially, it introduces sp³ C-H stretching

vibrations (methylene groups) in the 2850–2950 cm⁻¹ region, which are absent in the fully

aromatic parent.

B. The 5-Hydroxyl Group
The addition of the -OH group at position 5 introduces:

O-H Stretch: A broad band, typically 3200–3500 cm⁻¹, often merging with NH signals.

C-O Stretch: A strong, sharp peak in the fingerprint region (~1200–1280 cm⁻¹), characteristic

of phenols.

C. The Hydrochloride Salt (Protonation)
Protonation primarily occurs at the most basic site. In 7-azaindoline, the N7 (pyridine-like

nitrogen) is the primary proton acceptor, forming a pyridinium salt.

Ammonium/Pyridinium Band: A distinguishing "salt broadness" appears between 2400–3000

cm⁻¹, often obscuring the sharp C-H stretches.

C=N Shift: The protonation of the pyridine ring causes a hypsochromic shift (to higher

wavenumber) of the C=N stretching vibration, often moving from ~1590 cm⁻¹ (neutral) to

~1620–1640 cm⁻¹ (cationic).

Comparative Spectral Data
The following table contrasts the expected IR peaks of the target molecule against its key

alternatives.
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Functional
Group

Vibration Mode
5-OH-7-

Azaindoline HCl

(Target)

7-Azaindoline

(Free Base)

7-Azaindole

(Aromatic
Parent)

O-H (Phenol) Stretch

3200–3500 cm⁻¹

(Broad, overlaps

NH⁺)

3300–3550 cm⁻¹

(Broad)
Absent

N-H (Ring) Stretch

2400–3000 cm⁻¹

(Very Broad, Salt

Band)

3300–3400 cm⁻¹

(Sharp,

secondary

amine)

3400–3500 cm⁻¹

(Indole NH)

C-H (Aliphatic) sp³ Stretch

~2850–2950

cm⁻¹ (Often

obscured by salt

band)

2850–2950 cm⁻¹

(Distinct)

Absent (Only sp²

>3000)

C=N (Ring) Stretch

1620–1645 cm⁻¹

(Pyridinium

character)

1580–1600 cm⁻¹ 1570–1590 cm⁻¹

C-O (Phenol) Stretch
1230–1280 cm⁻¹

(Strong)
1230–1280 cm⁻¹ Absent

C=C (Ar) Ring Stretch 1480–1550 cm⁻¹ 1480–1550 cm⁻¹
1450–1550 cm⁻¹

(More complex)

Note on Interpretation: The "Salt Band" (2400–3000 cm⁻¹) is the most diagnostic feature for the

hydrochloride salt. If this region shows distinct, sharp peaks instead of a broad continuum, the

salt formation may be incomplete.

Experimental Protocol: Validated Characterization
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Method A: KBr Pellet (Gold Standard for Salts)
Salts like 5-hydroxy-7-azaindoline HCl are often hygroscopic. The KBr pellet method protects

the sample from atmospheric moisture better than ATR during acquisition.

Preparation: Dry analytical grade KBr powder at 110°C for 2 hours to remove background

water.

Ratio: Mix 1–2 mg of the sample with 100 mg of KBr (1:100 ratio).

Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Critical: Do not

over-grind if the sample is polymorphic, as pressure can induce phase transitions.

Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to form a transparent

disc.

Validation: Check the region >3500 cm⁻¹. A significant "hump" here indicates water

contamination in the KBr, not the sample.

Method B: ATR (Attenuated Total Reflectance)
Suitable for rapid screening but requires correction for penetration depth.

Crystal Selection: Use a Diamond or ZnSe crystal.

Contact: Ensure high pressure is applied to the solid sample to maximize contact with the

crystal.

Correction: Apply "ATR Correction" in your software, as ATR intensities decrease at higher

wavenumbers compared to transmission IR.

Structural Pathway Visualization
The following diagram illustrates the structural evolution and the resulting spectral shifts,

providing a logical flow for characterization.
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Caption: Structural evolution of 5-hydroxy-7-azaindoline HCl, highlighting key spectral

checkpoints at each synthetic stage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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